molecular formula C17H23NO4 B6707605 Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate

Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate

Cat. No.: B6707605
M. Wt: 305.4 g/mol
InChI Key: KXQISOXYHVMTGP-UHFFFAOYSA-N
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Description

Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a cyclopropylfuran moiety, a cyclopentyl ring, and an ethyl acetate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate typically involves multiple steps:

    Formation of the Cyclopropylfuran Moiety: This can be achieved through a cyclopropanation reaction of a suitable furan derivative using reagents like diazomethane or Simmons-Smith reagents.

    Amidation Reaction: The cyclopropylfuran derivative is then reacted with cyclopentylamine to form the amide bond. This step often requires coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Esterification: Finally, the product is esterified with ethyl acetate under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkoxides, amines, thiols

Major Products

    Oxidation: Oxidized derivatives of the furan ring

    Reduction: Reduced amide to amine

    Substitution: Various substituted esters

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors, due to its structural similarity to known bioactive molecules.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for functional materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylfuran moiety could play a crucial role in these interactions, potentially enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[1-[(2-furancarbonyl)amino]cyclopentyl]acetate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclohexyl]acetate: Contains a cyclohexyl ring instead of a cyclopentyl ring, which could influence its steric properties and interactions with other molecules.

Uniqueness

Ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate is unique due to the presence of the cyclopropylfuran moiety, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[1-[(2-cyclopropylfuran-3-carbonyl)amino]cyclopentyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-14(19)11-17(8-3-4-9-17)18-16(20)13-7-10-22-15(13)12-5-6-12/h7,10,12H,2-6,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQISOXYHVMTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCC1)NC(=O)C2=C(OC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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